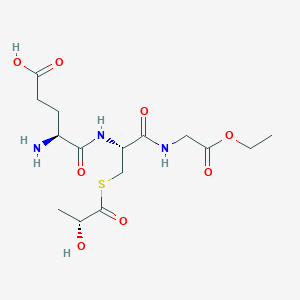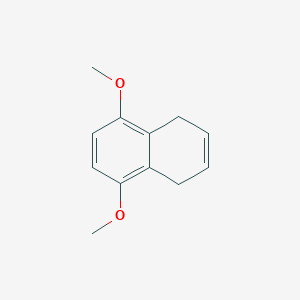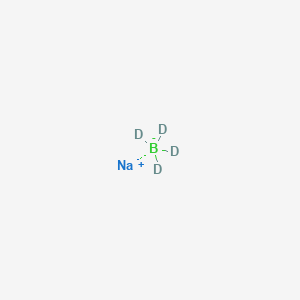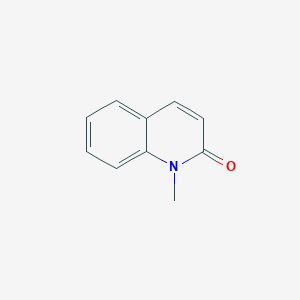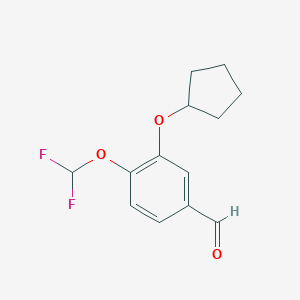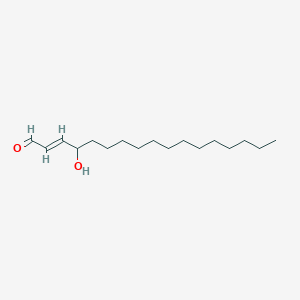
4-Hydroxy-2-heptadecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-heptadecenal (4-HHE) is a bioactive lipid that belongs to the family of aldehydes. It is produced by the oxidation of linoleic acid, an essential fatty acid found in various plant and animal sources. 4-HHE has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-heptadecenal is not fully understood. However, it is believed to act through various pathways, including the modulation of signaling pathways, gene expression, and protein function. 4-Hydroxy-2-heptadecenal has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and peroxisome proliferator-activated receptor (PPAR). It has also been found to regulate the expression of various genes involved in inflammation, cell growth, and apoptosis.
Effets Biochimiques Et Physiologiques
4-Hydroxy-2-heptadecenal has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 4-Hydroxy-2-heptadecenal has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-oxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Hydroxy-2-heptadecenal in lab experiments is its bioactivity and specificity. 4-Hydroxy-2-heptadecenal has been shown to have specific effects on various cellular processes, making it a valuable tool for studying these processes. Additionally, 4-Hydroxy-2-heptadecenal is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 4-Hydroxy-2-heptadecenal in lab experiments is its potential toxicity. High concentrations of 4-Hydroxy-2-heptadecenal have been found to be toxic to cells, and caution should be taken when using it in experiments.
Orientations Futures
There are several future directions for the study of 4-Hydroxy-2-heptadecenal. One area of research is the development of new drugs and therapies based on the properties of 4-Hydroxy-2-heptadecenal. Another area of research is the identification of new targets and pathways that are regulated by 4-Hydroxy-2-heptadecenal. Additionally, the role of 4-Hydroxy-2-heptadecenal in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases, needs to be further explored. Finally, the potential toxicity of 4-Hydroxy-2-heptadecenal needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 4-Hydroxy-2-heptadecenal is a bioactive lipid that has gained significant attention in recent years due to its potential applications in scientific research. It has anti-inflammatory, anti-oxidant, and anti-tumor properties and plays a role in the regulation of cell growth, differentiation, and apoptosis. 4-Hydroxy-2-heptadecenal has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-Hydroxy-2-heptadecenal is a promising candidate for the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
4-Hydroxy-2-heptadecenal can be synthesized through the oxidation of linoleic acid using various methods, including enzymatic and chemical reactions. One of the most commonly used methods is the enzymatic oxidation of linoleic acid by soybean lipoxygenase. This method yields high purity and high yield of 4-Hydroxy-2-heptadecenal. Chemical synthesis methods have also been developed, including the oxidation of linoleic acid with potassium permanganate or sodium hypochlorite.
Applications De Recherche Scientifique
4-Hydroxy-2-heptadecenal has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 4-Hydroxy-2-heptadecenal has also been found to play a role in the regulation of cell growth, differentiation, and apoptosis. These properties make 4-Hydroxy-2-heptadecenal a promising candidate for the development of new drugs and therapies for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
Numéro CAS |
142449-99-8 |
|---|---|
Nom du produit |
4-Hydroxy-2-heptadecenal |
Formule moléculaire |
C17H32O2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
(E)-4-hydroxyheptadec-2-enal |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15-17,19H,2-12,14H2,1H3/b15-13+ |
Clé InChI |
MYCKOWZVADEZNE-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(/C=C/C=O)O |
SMILES |
CCCCCCCCCCCCCC(C=CC=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(C=CC=O)O |
Synonymes |
4-Hydroxy-2-heptadecenal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



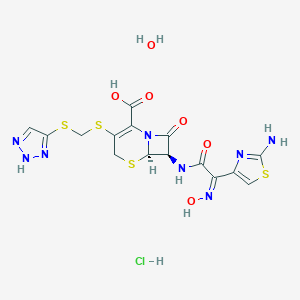

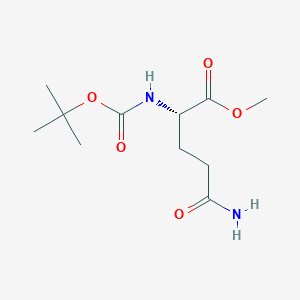
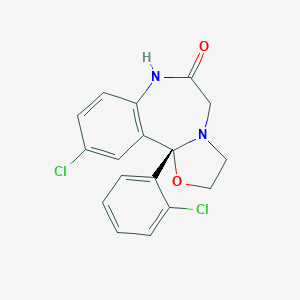
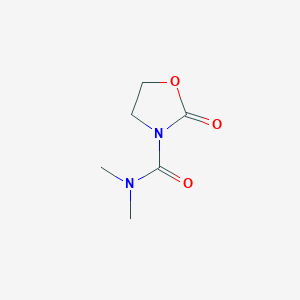
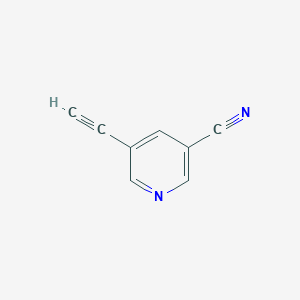
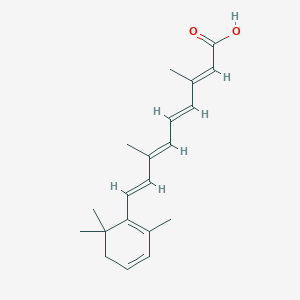
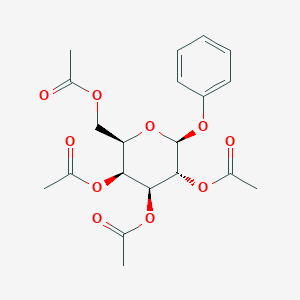
![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
